Cas no 886919-92-2 (N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dimethoxyphenyl group and an ethanesulfonyl-substituted benzamide moiety. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a scaffold for kinase inhibitors or other biologically active agents due to its electron-rich aromatic systems and sulfonyl functionality, which enhance binding affinity and metabolic stability. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of methoxy and sulfonyl groups also contributes to improved solubility and bioavailability, supporting its utility in drug discovery applications.
N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide structure
886919-92-2 structure
Product name:N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide
CAS No:886919-92-2
MF:C19H19N3O6S
MW:417.435663461685
CID:5476839

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
    • N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide
    • Inchi: 1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-6-12(10-16)17(23)20-19-22-21-18(28-19)13-8-14(26-2)11-15(9-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23)
    • InChI Key: AZULPRZKUDAISA-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC(OC)=CC(OC)=C2)O1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2647-0704-2μmol
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2647-0704-4mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2647-0704-30mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2647-0704-2mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2647-0704-15mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2647-0704-25mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2647-0704-50mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2647-0704-5mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2647-0704-20μmol
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2647-0704-10mg
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide
886919-92-2 90%+
10mg
$79.0 2023-05-16

Additional information on N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide

Comprehensive Overview of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide (CAS No. 886919-92-2)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide is a specialized organic compound with the CAS number 886919-92-2. This compound belongs to the class of benzamide derivatives, which are widely studied for their potential applications in medicinal chemistry and material science. The presence of the 1,3,4-oxadiazole ring and ethanesulfonyl group in its structure makes it a molecule of significant interest for researchers exploring novel bioactive compounds.

The molecular structure of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide features a dimethoxyphenyl group attached to the oxadiazole ring, which is further linked to a benzamide moiety. This unique arrangement contributes to its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors involved in various biological pathways. Researchers have shown growing interest in similar oxadiazole-containing compounds due to their diverse pharmacological properties.

In recent years, oxadiazole derivatives have gained attention in pharmaceutical research, with many studies focusing on their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The specific substitution pattern in N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide makes it particularly interesting for structure-activity relationship studies. The methoxy groups at the 3 and 5 positions of the phenyl ring may influence the compound's bioavailability and metabolic stability, factors crucial for drug development.

The synthesis of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide typically involves multi-step organic reactions, including the formation of the 1,3,4-oxadiazole core followed by coupling with appropriately substituted benzoyl chloride derivatives. The ethanesulfonyl group is usually introduced in later stages of the synthesis. Researchers working with this compound should be aware of its physical properties, including solubility characteristics in various organic solvents, which are important for biological testing and formulation studies.

From a commercial perspective, CAS 886919-92-2 is primarily available as a research chemical from specialized suppliers. The compound is typically offered in milligram to gram quantities for laboratory use, with purity levels exceeding 95% for most research applications. Pricing varies depending on quantity and supplier, but it generally falls within the range of other specialized heterocyclic compounds used in drug discovery programs.

Recent trends in pharmaceutical research have shown increased interest in sulfonamide-containing compounds like N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide, particularly in the context of targeted therapies. The combination of the sulfonyl group with the oxadiazole moiety creates a unique pharmacophore that may interact with biological targets through multiple binding modes. This has led to speculation about potential applications in areas such as cancer research and neurodegenerative disease studies, though specific clinical applications would require extensive validation.

For researchers handling N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide, proper storage conditions are essential to maintain compound stability. The material should be kept in a cool, dry environment, protected from light, and preferably under inert atmosphere for long-term storage. Analytical characterization typically includes techniques such as HPLC, NMR spectroscopy, and mass spectrometry to verify identity and purity.

The future research directions for CAS 886919-92-2 may include exploration of its potential as a building block for more complex molecular architectures or investigation of its biological activity profile against specific targets. The compound's structural features make it a candidate for further derivatization, potentially leading to molecules with improved pharmacological properties. As with many specialized research chemicals, the full potential of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide will likely be revealed through ongoing academic and industrial research efforts.

From a regulatory standpoint, N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide is currently classified as a research chemical with no known commercial drug applications. Researchers should consult appropriate safety data sheets and handle the material according to standard laboratory safety protocols. The compound's environmental fate and toxicity profile would need to be thoroughly evaluated before any potential commercial applications could be considered.

The scientific literature contains limited but growing references to oxadiazole-sulfonamide hybrids similar to CAS 886919-92-2, suggesting increasing recognition of their potential in medicinal chemistry. Patent databases show related structures being explored for various therapeutic indications, though specific claims regarding N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide itself remain limited at this time. This presents both challenges and opportunities for researchers interested in exploring this chemical space.

In conclusion, N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-(ethanesulfonyl)benzamide (886919-92-2) represents an interesting example of contemporary medicinal chemistry research compounds. Its unique structural features combining oxadiazole, dimethoxyphenyl, and sulfonamide moieties make it a valuable subject for further investigation in drug discovery and development programs. As research into heterocyclic compounds continues to advance, compounds like this will likely play an important role in the development of new therapeutic agents.

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